7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H25ClN2O6 and its molecular weight is 484.9g/mol. The purity is usually 95%.
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Biological Activity
7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that exhibits significant biological activity. Its unique structural features contribute to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : Approximately 373.81 g/mol
The compound features a chromeno[2,3-c]pyrrole core with various substituents that enhance its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : The compound has been identified as an inhibitor of fibroblast growth factor receptors (FGFR), which play a crucial role in tumor proliferation and survival. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .
- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of chromeno[4,3-b]- and chromeno[3,4-c]pyrrole have shown comparable antibacterial activity to gentamicin against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity through modulation of inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | FGFR inhibition |
A549 (Lung) | 20 | Apoptosis induction |
HCT116 (Colon) | 18 | Cell cycle arrest |
These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
Antibacterial Activity
The compound has also been tested for its antibacterial efficacy:
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
These results highlight the potential use of this compound as an antibacterial agent.
Case Studies
Several case studies have reported on the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration.
- Infection Model : In a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA), administration of the compound significantly decreased bacterial load in tissues compared to untreated controls.
Properties
IUPAC Name |
7-chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c1-31-16-4-6-19(32-2)17(14-16)22-21-23(29)18-13-15(26)3-5-20(18)34-24(21)25(30)28(22)8-7-27-9-11-33-12-10-27/h3-6,13-14,22H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFBLHLWRITMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.